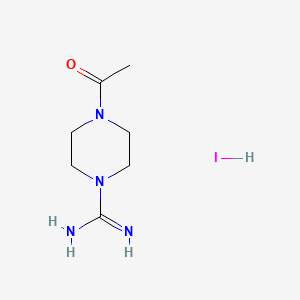

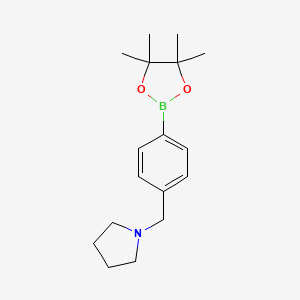

3-硝基苯基 7-甲氧基-2,2-二苯基-1,3-苯并二氧杂环-5-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of nitro-substituted aromatic compounds is often achieved through nitration reactions. Paper discusses the nitration of benzo[b]thiophen-2-carboxylic acid and its derivatives, which results in a mixture of substitution products. Although the specific compound of interest is not synthesized in this study, the methodology could be relevant. The nitration reactions are performed under different conditions, and the structures of new compounds are established by NMR spectroscopy. This suggests that similar synthetic routes could potentially be applied to the synthesis of 3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, with careful control of reaction conditions to favor the desired nitration position.

Molecular Structure Analysis

The molecular structure of aromatic nitro compounds can be complex, and the position of the nitro group can significantly influence the compound's properties. In paper , NMR spectroscopy is used to establish the structures of nitration products. This technique could also be applied to determine the molecular structure of 3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, providing insights into its electronic configuration and the spatial arrangement of its atoms.

Chemical Reactions Analysis

The reactivity of nitro-substituted compounds with various reagents can lead to a wide range of products. Paper explores the reactions of 3-aryl-1-propylamines with nitrous acid, resulting in different alcohol and benzene derivatives. Although the compound of interest is not directly studied, this paper indicates that nitro-substituted aromatic compounds can undergo reactions with nitrous acid to form various products, depending on the substituents present. This information could be extrapolated to predict the chemical behavior of 3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate in the presence of nitrous acid or other reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. While the papers provided do not discuss the specific properties of 3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, paper mentions unusual features in the infrared (IR) spectra of some esters of nitro-substituted benzo[b]thiophen derivatives. This suggests that IR spectroscopy could be a valuable tool in analyzing the physical and chemical properties of the compound , such as identifying functional groups and assessing its purity.

科学研究应用

合成和化学反应

3-硝基苯基 7-甲氧基-2,2-二苯基-1,3-苯并二氧杂环-5-羧酸酯已用于各种化学合成工艺中。例如,一项研究描述了 10-甲氧基-4,8-二硝基-6H-苯并[2,3-c]色烯-6-酮的合成,使用甲氧基-5-硝基苯甲醛,其反应类似于涉及 3-硝基苯基 7-甲氧基-2,2-二苯基-1,3-苯并二氧杂环-5-羧酸酯的反应 (Havaldar、Bhise 和 Burudkar,2004 年)。

苯并二氧杂环衍生物,如 3-硝基苯基 7-甲氧基-2,2-二苯基-1,3-苯并二氧杂环-5-羧酸酯,已被合成和表征,展示了它们在各种化学反应和合成中的潜力 (Narasimhan、Heimgartner、Hansen 和 Schmid,1973 年)。

光裂解和光引发

对结构上与 3-硝基苯基 7-甲氧基-2,2-二苯基-1,3-苯并二氧杂环-5-羧酸酯相关的 1-酰基-7-硝基吲哚的研究调查了给电子取代基对光解效率的影响。此类化合物可用作各种应用中的光敏前体 (Papageorgiou 和 Corrie,2000 年)。

研究了苯并二氧杂环衍生物对二苯甲酮光引发效率的影响,证明了苯并二氧杂环基化合物在光引发体系中的潜力 (Yang、Xu、Shi 和 Nie,2012 年)。

生物活性

据报道,某些苯并二氧杂环类似物具有杀虫活性,这可能表明 3-硝基苯基 7-甲氧基-2,2-二苯基-1,3-苯并二氧杂环-5-羧酸酯在类似领域中的潜在应用 (Vanmellaert、Deloof 和 Jurd,1983 年)。

包括苯并二氧杂环衍生物在内的石斛兰密花中的化学成分表现出抗血小板聚集活性,这表明探索 3-硝基苯基 7-甲氧基-2,2-二苯基-1,3-苯并二氧杂环-5-羧酸酯在类似研究中的可能途径 (Fan、Wang、Wang、Qin 和 Zhao,2001 年)。

结构分析和晶体学

- 已分析具有相似结构基序的化合物的晶体结构,为研究 3-硝基苯基 7-甲氧基-2,2-二苯基-1,3-苯并二氧杂环-5-羧酸酯提供了相关见解 (Loghmani-Khouzani、Abdul Rahman、Robinson、Yaeghoobi 和 Kia,2009 年)。

安全和危害

属性

IUPAC Name |

(3-nitrophenyl) 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19NO7/c1-32-23-15-18(26(29)33-22-14-8-13-21(17-22)28(30)31)16-24-25(23)35-27(34-24,19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-17H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHRBSBYHVVDIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC5=CC=CC(=C5)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1320482.png)

![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B1320499.png)

![[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B1320501.png)